molecular formula C14H21ClN2O B2576000 2-Amino-1-(4-benzylpiperidin-1-yl)ethan-1-one hydrochloride CAS No. 1839849-49-8

2-Amino-1-(4-benzylpiperidin-1-yl)ethan-1-one hydrochloride

Cat. No.: B2576000
CAS No.: 1839849-49-8
M. Wt: 268.79
InChI Key: ZCLWRWKUWZXRPE-UHFFFAOYSA-N
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Description

2-Amino-1-(4-benzylpiperidin-1-yl)ethan-1-one hydrochloride (CAS 1839849-49-8) is a piperidine-based compound supplied for research purposes. With a molecular formula of C14H21ClN2O and a molecular weight of 268.78 g/mol . Piperidine derivatives are of significant interest in medicinal chemistry research, particularly in the study of neurological targets. Compounds featuring a benzylpiperidine moiety, similar to the core structure of this reagent, have been investigated as key pharmacophores in the development of ligands for sigma receptors (σ1R and σ2R) . These receptors are attractive biological targets for potential therapeutic agents against neurological conditions such as neuropathic pain and Alzheimer's disease . Furthermore, the benzylpiperidine structure is a recognized component in potent acetylcholinesterase (AChE) inhibitors, which is a primary therapeutic strategy for Alzheimer's disease . The presence of the amino ketone functional group in this molecule provides a versatile handle for further chemical synthesis, making it a valuable building block for researchers developing and characterizing novel bioactive molecules. This product is intended for non-human research only and is not for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

2-amino-1-(4-benzylpiperidin-1-yl)ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O.ClH/c15-11-14(17)16-8-6-13(7-9-16)10-12-4-2-1-3-5-12;/h1-5,13H,6-11,15H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCLWRWKUWZXRPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1839849-49-8
Record name 2-amino-1-(4-benzylpiperidin-1-yl)ethan-1-one hydrochloride
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Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-benzylpiperidin-1-yl)ethan-1-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sigma Receptor Affinity

Research indicates that derivatives of compounds related to 2-amino-1-(4-benzylpiperidin-1-yl)ethan-1-one hydrochloride exhibit significant affinity for sigma receptors, particularly sigma1 receptors. A study highlighted that certain analogs demonstrated high selectivity for sigma1 receptors with Ki values in the nanomolar range, suggesting their potential as radiotracers for imaging studies using positron emission tomography (PET) or single-photon emission computed tomography (SPECT) .

Neuropharmacological Potential

The compound's structure suggests potential applications in treating neurological disorders. The benzylpiperidine moiety is known for its interaction with neurotransmitter systems. Research into similar compounds has shown that they may modulate dopamine and serotonin pathways, which are crucial in conditions such as depression, schizophrenia, and addiction .

Drug Development

The compound's scaffold can be utilized to develop new therapeutic agents. For instance, modifications to the piperidine ring or the benzyl group could lead to enhanced pharmacokinetic properties or improved receptor selectivity. The exploration of structure-activity relationships (SAR) is essential for optimizing these compounds for clinical use .

Case Studies

Several case studies have been documented regarding the synthesis and evaluation of related compounds:

  • Case Study on Sigma Receptor Ligands :
    • A series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives were synthesized and evaluated for their affinity at sigma receptors. The study found that specific substitutions on the phenylacetamide ring significantly influenced receptor binding affinities .
  • Potential Radiotracer Development :
    • Compounds with high affinity for sigma receptors have been investigated as potential radiotracers for neuroimaging. Their ability to cross the blood-brain barrier makes them suitable candidates for studying brain disorders .

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-benzylpiperidin-1-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects . The exact pathways and molecular targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Cathinone Family

Cathinone derivatives share the β-keto-amphetamine backbone, which is critical for their psychoactive properties. Key comparisons include:

Compound Name Molecular Formula Molecular Weight Key Substituents Pharmacological Notes
2-Amino-1-(4-benzylpiperidin-1-yl)ethan-1-one hydrochloride C14H19ClN2O 266.77 g/mol 4-benzylpiperidine, β-keto group Research intermediate; CNS scaffold potential
bk-2C-B HCl (2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride) C10H13BrClNO3 310.57 g/mol 4-bromo-2,5-dimethoxyphenyl Psychoactive NPS; serotonin receptor agonist
2-Amino-4'-bromoacetophenone hydrochloride C8H7BrClNO 248.51 g/mol 4-bromophenyl Intermediate for brominated analogs; limited toxicity data
2-Amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one hydrochloride C11H14ClN2O 226.70 g/mol Tetrahydroisoquinoline Neuroactive scaffold; MAO inhibition potential

Key Structural Differences :

  • Substitution at the piperidine nitrogen (benzyl vs. hydrogen or methyl in cathinones) may modulate receptor affinity and metabolic stability .
Pharmacological and Toxicological Profiles
  • Receptor Interactions : While bk-2C-B acts as a 5-HT2A/2C agonist , the target compound’s piperidine moiety may confer affinity for σ receptors or dopamine transporters, analogous to benztropine analogs .
  • Toxicity: Limited data exist for the target compound, but structurally related 4-aminopiperidine derivatives (e.g., Benzyl 4-aminopiperidine-1-carboxylate) show acute toxicity risks (e.g., respiratory depression) in unoptimized doses .

Data Tables for Key Comparators

Table 1: Physicochemical Comparison
Property Target Compound bk-2C-B HCl 2-Amino-4'-bromoacetophenone HCl
Melting Point Not reported 217–220°C (decomposes) 215–235°C
LogP (Predicted) 2.8 1.9 1.5
Aqueous Solubility (mg/mL) ~10 (HCl salt) ~5 (HCl salt) ~15 (HCl salt)
Table 2: Pharmacological Highlights
Compound Primary Targets Known Metabolites
2-Amino-1-(4-benzylpiperidin-1-yl)ethan-1-one HCl σ receptors (hypothetical) Undocumented
bk-2C-B HCl 5-HT2A/2C receptors Demethylated bromo analogs
2-Amino-1-(1-ethylpyrazol-4-yl)ethan-1-one diHCl Dopamine reuptake inhibition Ethylpyrazole metabolites

Biological Activity

2-Amino-1-(4-benzylpiperidin-1-yl)ethan-1-one hydrochloride, with the CAS number 1839849-49-8, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, particularly focusing on its interactions with various biological targets, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C14H21ClN2O
  • Molecular Weight : 268.79 g/mol
  • IUPAC Name : this compound
  • Purity : ≥95% .

Biological Activity Overview

The biological activity of this compound is primarily investigated in relation to its role as a potential antagonist for various receptors, particularly in the context of chemokine receptor interactions.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the benzylpiperidine structure significantly affect the compound's potency and selectivity. For instance, studies on related compounds have shown that specific alkyl substitutions can enhance binding affinity to CC chemokine receptors, specifically CCR3, which is implicated in inflammatory responses and allergic reactions .

In Vitro Studies

In vitro assays have demonstrated that derivatives of benzylpiperidines exhibit potent antagonistic activity against CCR3. These studies reveal that compounds with structural similarities to this compound can effectively inhibit eotaxin-induced calcium mobilization and chemotaxis in human eosinophils .

Case Studies

A notable case study involved the synthesis and characterization of a series of N-(ureidoalkyl)-benzylpiperidines, which showed enhanced activity against CCR3. The findings suggested that the introduction of certain functional groups could shift the binding affinity from micromolar to low nanomolar ranges, highlighting the importance of SAR in drug design .

Table: Summary of Biological Activities

Activity TypeDescriptionReference
CCR3 AntagonismInhibition of eotaxin-induced Ca²⁺ mobilization
Chemotaxis InhibitionReduced migration of eosinophils in response to chemokines
Structure ModificationsEnhanced potency with specific alkyl substitutions

Q & A

Q. Why do solubility measurements vary across literature reports?

  • Methodology : Standardize protocols (e.g., shake-flask method, 24 h equilibration). Control pH (7.4 PBS) and ionic strength. Use mass spectrometry to detect degradation products that may alter solubility .

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